Loratadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

- H1-receptor Antagonism: Loratadine belongs to the second-generation of antihistamines. These medications work by selectively blocking histamine receptors, specifically H1 receptors, located on various immune cells. Histamine release triggers allergy symptoms like runny nose, itchy eyes, and sneezing. By preventing histamine from binding to H1 receptors, loratadine reduces these allergic responses [National Center for Biotechnology Information ()].

Research on Loratadine's Efficacy

Clinical trials have extensively studied loratadine's efficacy in managing allergic rhinitis symptoms.

Rapid Onset of Action

Research shows loratadine provides relief from allergy symptoms within 1-3 hours of administration, making it a fast-acting option [Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis, PubMed ()].

Long-lasting Relief

Studies demonstrate that a single daily dose of loratadine can effectively control allergy symptoms for up to 24 hours [Onset of action for loratadine tablets for the symptomatic control of seasonal allergic rhinitis in adults challenged with ragweed pollen in the Environmental Exposure Unit: a post hoc analysis of total symptom score, Allergy, Asthma & Clinical Immunology ()].

Emerging Research Areas

While loratadine is a well-established treatment for allergies, ongoing research explores its potential applications in other areas:

- Anti-Cancer Effects: Recent studies suggest loratadine might have anti-cancer properties. In vitro and in vivo research indicates loratadine may play a role in suppressing tumor growth in lung cancer [Loratidine is associated with improved prognosis and exerts antineoplastic effects via apoptotic and pyroptotic crosstalk in lung cancer, Journal of Experimental & Clinical Cancer Research ()]. However, more research is needed to confirm these findings and understand the mechanisms involved.

Loratadine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It is known for its non-sedating properties, making it preferable for daytime use compared to first-generation antihistamines. Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors, effectively blocking the action of histamine, which is responsible for allergy symptoms such as sneezing, itching, and watery eyes .

Loratadine works by competitively blocking histamine H₁ receptors, particularly those located in peripheral tissues. Histamine is a chemical mediator released by immune cells during an allergic reaction, triggering symptoms like runny nose, itchy eyes, and sneezing. By binding to these receptors, loratadine prevents histamine from exerting its effects, alleviating allergy symptoms.

Physical and Chemical Properties

Loratadine undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, specifically CYP3A4 and CYP2D6. This metabolic process converts loratadine into its active metabolite, descarboethoxyloratadine, which exhibits four times the antihistaminic potency of loratadine itself . The major reactions include:

- Hydroxylation: Conversion of loratadine to descarboethoxyloratadine.

- Glucuronidation: Further metabolism of descarboethoxyloratadine to facilitate excretion.

- Oxidation: Involvement in the oxidative metabolism of xenobiotics and other drugs .

Loratadine's primary mechanism involves the blockade of H1 receptors located in various tissues, including respiratory smooth muscle and vascular endothelial cells. This action results in decreased vascular permeability and bronchodilation. Additionally, loratadine exhibits anti-inflammatory properties by modulating cytokine release and suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . Its effects typically peak within 8 to 12 hours post-administration, with a biological half-life of approximately 8 hours for loratadine and 27 hours for its active metabolite .

The synthesis of loratadine involves several steps:

- Starting Material: The synthesis begins with 4-(p-chlorobenzoyl)-1-(p-fluorophenyl)-2-piperidinone.

- Formation of the Piperidine Ring: This compound undergoes cyclization to form a piperidine derivative.

- Introduction of Functional Groups: Subsequent reactions introduce a carboxymethyl ester moiety, enhancing its polarity and reducing central nervous system penetration.

- Final Steps: The final compound is purified and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Loratadine is widely used in clinical settings for:

- Allergic Rhinitis: To relieve symptoms such as sneezing, runny nose, and itchy eyes.

- Chronic Urticaria: To manage hives and associated itching.

- Other Allergic Reactions: Including reactions to insect bites and certain food allergies .

It is available in various forms including tablets, syrup, and melt-in-the-mouth formulations.

Loratadine can interact with several substances that may alter its pharmacokinetics:

- CYP3A4 Inhibitors: Medications like ketoconazole or erythromycin can increase plasma levels of loratadine.

- Alcohol: Concurrent use may enhance sedative effects despite loratadine being classified as a non-drowsy antihistamine .

- Other Antihistamines: Caution is advised when combining with other antihistamines due to potential additive effects.

Monitoring is recommended when patients are on multiple medications that may affect loratadine metabolism or efficacy .

Similar Compounds

Loratadine shares structural similarities with other compounds in the antihistamine class. Here are some notable comparisons:

| Compound | Class | Sedative Effects | Unique Features |

|---|---|---|---|

| Desloratadine | Second-generation | Minimal | Active metabolite of loratadine; more potent |

| Cetirizine | Second-generation | Low | Has minor sedative effects; rapid onset |

| Levocetirizine | Second-generation | Minimal | Enantiomer of cetirizine; higher potency |

| Fexofenadine | Second-generation | Minimal | Does not require metabolic activation |

| Diphenhydramine | First-generation | High | Significant sedative effects; crosses blood-brain barrier |

Loratadine's uniqueness lies in its minimal sedation profile compared to first-generation antihistamines while maintaining effective relief from allergy symptoms through selective H1 receptor antagonism .

Structural Representation

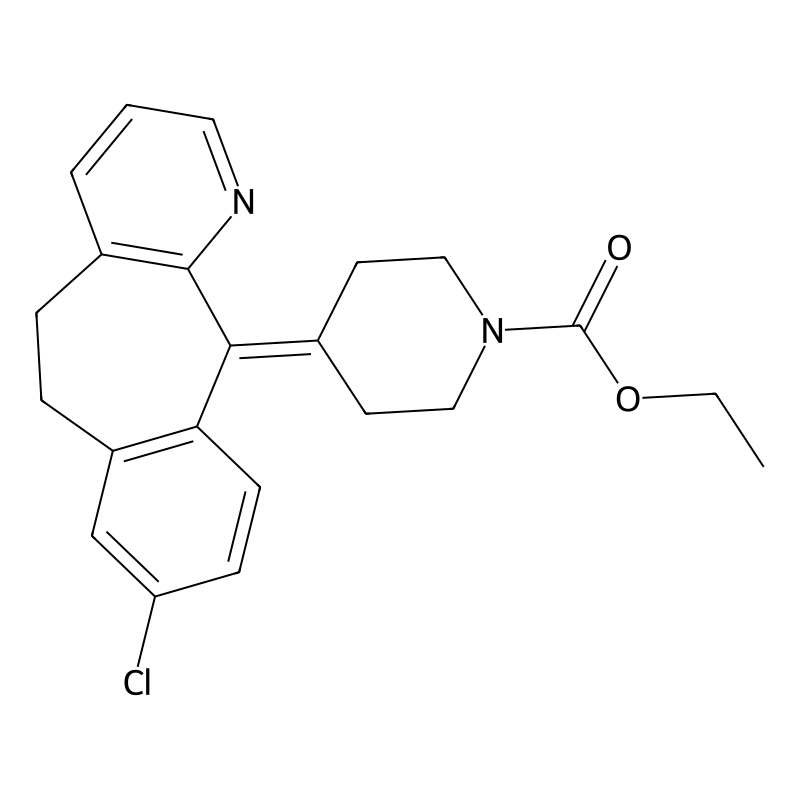

Loratadine exhibits a complex tricyclic structure featuring a benzocycloheptapyridine core system with an attached piperidine carboxylate moiety [1]. The compound is characterized as a 6,11-dihydro-5H-benzo [5] [6]cyclohepta[1,2-b]pyridine substituted by a chloro group at position 8 [1]. The structural framework consists of three fused ring systems: a benzene ring, a cycloheptene ring, and a pyridine ring, with the piperidine carboxylate group connected through an ethylidene linkage [3] [4].

The molecular architecture demonstrates significant conformational complexity due to the presence of flexible cycloheptane and piperidine rings [12]. Crystallographic studies reveal that the compound can adopt different conformational states, particularly involving the carbamate tail and cycloheptane bridge regions [12].

Molecular Formula (C22H23ClN2O2) and Weight

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H23ClN2O2 | [1] [2] [3] |

| Molecular Weight | 382.88 g/mol | [3] [4] [15] |

| Monoisotopic Mass | 382.144806 Da | [3] [13] |

| Average Mass | 382.883 Da | [10] [13] |

The molecular formula indicates the presence of 22 carbon atoms, 23 hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms [1] [2]. The relatively high molecular weight of 382.88 g/mol reflects the complex polycyclic structure with multiple heteroatoms [4] [15].

Atomic Composition

The atomic composition of loratadine reveals a balanced distribution of heteroatoms within the organic framework [23] [24]. The compound contains two nitrogen atoms: one pyridine nitrogen within the tricyclic system and one tertiary nitrogen in the piperidine ring [20]. The two oxygen atoms are both associated with the carboxylate functional group, serving as carbonyl and ether oxygens respectively [4]. The single chlorine atom is positioned on the benzene ring portion of the tricyclic system, specifically at the 8-position [1] [20].

International Union of Pure and Applied Chemistry Nomenclature and Chemical Identifiers

International Union of Pure and Applied Chemistry Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for loratadine is ethyl 4-{13-chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}piperidine-1-carboxylate [10] [11]. Alternative International Union of Pure and Applied Chemistry nomenclature includes ethyl 4-(8-chloro-5,6-dihydro-11H-benzo [5] [6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate [4] [8].

The systematic naming reflects the complex polycyclic structure, with the tricyclic designation indicating the three fused ring systems and the azatricyclo terminology specifying the nitrogen-containing heterocyclic framework [10] [13].

Chemical Abstracts Service Registry

| Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 79794-75-5 |

| European Community Number | 935-907-9, 616-734-5 |

| Material Data Safety Sheet Number | MFCD00672869 |

The Chemical Abstracts Service registry number 79794-75-5 serves as the unique numerical identifier for loratadine in chemical databases worldwide [1] [4] [6]. This identifier has been consistently maintained across all major chemical information systems and regulatory databases [7] [8].

International Chemical Identifiers (InChI and InChIKey)

The International Chemical Identifier for loratadine is InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 [10] [13]. The corresponding International Chemical Identifier Key is JCCNYMKQOSZNPW-UHFFFAOYSA-N [4] [10] [13].

These standardized identifiers provide unambiguous representation of the molecular structure and enable precise database searches across global chemical information systems [10] [13].

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for loratadine is CCOC(=O)N1CCC(CC1)=C2C3=C(CCC4=C2N=CC=C4)C=C(Cl)C=C3 [8] [11] [13]. Alternative representations include CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 [1] [25].

This linear notation system provides a compact textual representation of the molecular structure that can be processed by computational chemistry software for structure generation and analysis [11] [25].

Physical Characteristics

Physical State and Appearance

Loratadine exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder [6] [15]. The compound demonstrates polymorphic behavior, with at least two distinct crystalline forms identified through X-ray crystallographic analysis [12]. Form I crystallizes in the monoclinic space group C2/c with disorder in the carbamate tail region, while Form II also adopts the monoclinic C2/c space group but exhibits disorder in the cycloheptane bridge [12].

The physical appearance is described as white to almost white powder to crystal, with high purity preparations showing minimal coloration [15] [25].

Melting and Boiling Points

| Property | Value | Reference |

|---|---|---|

| Melting Point | 134-136°C | [10] [14] [16] |

| Alternative Melting Point | 135.0-139.0°C | [15] |

| Alternative Melting Point | 137°C | [15] |

| Boiling Point | 531.3±50.0°C at 760 mmHg | [16] |

| Flash Point | 275.1±30.1°C | [16] |

The melting point of loratadine shows some variation in reported values, ranging from 132°C to 139°C depending on the purity and crystalline form of the sample [14] [15] [16]. The high boiling point of approximately 531°C reflects the substantial molecular weight and extensive intermolecular interactions characteristic of the polycyclic structure [16].

Collision Cross Section Measurements

Collision cross section measurements for loratadine have been determined using drift tube ion mobility mass spectrometry under various ionization conditions [1] [22]. The collision cross section values provide important information about the three-dimensional structure and gas-phase conformations of the molecule [22].

| Ionization State | Collision Cross Section (Ų) | Ionization Method | Buffer Gas |

|---|---|---|---|

| [M+H]+ | 187.4 | Electrospray Ionization | N2 |

| [M+H]+ | 187.9 | Atmospheric Pressure Chemical Ionization | N2 |

| [M+Na]+ | 195.1 | Electrospray Ionization | N2 |

| [M+H]+ | 185.71 | Traveling Wave | N2 |

| [M+Na]+ | 191.23 | Traveling Wave | N2 |

These measurements demonstrate that the collision cross section varies depending on the ionization method and adduct formation, with sodium adducts generally showing larger cross sections than protonated species [1].

Chemical Characteristics

Functional Groups Analysis

Loratadine contains several distinct functional groups that contribute to its chemical properties and biological activity [20] [24]. The primary functional groups include a carbamate ester group (-COOC2H5), a tertiary amine within the piperidine ring, an aromatic halide (chlorobenzene), and a pyridine nitrogen [20] [24].

The carbamate functionality represents a neutral ester linkage that replaces the basic tertiary amino group found in related antihistamines such as azatadine [20]. This structural modification significantly reduces the basicity of the molecule and contributes to its reduced central nervous system penetration [20].

The chlorine substituent on the benzene ring provides electron-withdrawing character and influences the overall electronic distribution within the tricyclic system [20]. The pyridine nitrogen serves as a potential hydrogen bond acceptor and contributes to the compound's receptor binding characteristics [17].

Reactive Centers Identification

The primary reactive centers in loratadine are associated with the nitrogen-containing functional groups and the ester linkage [18] [24]. The pyridine nitrogen exhibits weak basicity with a measured pKa value of 5.25, indicating limited protonation under physiological conditions [18]. The piperidine nitrogen within the carbamate group shows reduced basicity compared to free tertiary amines due to the electron-withdrawing effect of the carbonyl group [18].

The ester functionality represents a potential site for hydrolytic metabolism, particularly under acidic or basic conditions [18]. The chlorine substituent on the aromatic ring is relatively unreactive under normal conditions but may participate in specific substitution reactions under forcing conditions [20].

Acid-Base Properties

Loratadine demonstrates weak basic properties due to the presence of the pyridine nitrogen [18]. Spectrophotometric studies in Britton-Robinson buffer at 25°C have determined the acidity constant (pKa) to be 5.25 [18]. This relatively low pKa value indicates that loratadine exists predominantly in its neutral form under physiological pH conditions [18].

The weak basicity of loratadine represents a significant difference from first-generation antihistamines, which typically exhibit much higher basicity due to the presence of free tertiary amino groups [18]. The reduced basicity contributes to the compound's improved selectivity for peripheral histamine receptors and reduced central nervous system effects [20].

Structural Relationships with Other Antihistamines

Loratadine demonstrates significant structural relationships with other antihistamine compounds, particularly azatadine and cyproheptadine [6] [20]. The compound is structurally classified as a derivative of azatadine, with specific modifications that alter its pharmacological profile [20].

The key structural difference between loratadine and azatadine lies in the replacement of the basic tertiary amino group with a neutral carbamate ester functionality [20]. Additionally, loratadine features a chlorine substituent on the benzene ring, which is absent in azatadine [20]. These modifications preserve the antihistaminic activity while significantly reducing central nervous system penetration [20].

Loratadine also shares structural similarities with tricyclic antidepressants due to its three-ring system architecture [6] [20]. However, the presence of the pyridine ring and the specific substitution pattern distinguish it from typical tricyclic compounds [20].

Conformational Analysis

Molecular Geometry

Loratadine exhibits complex molecular geometry characterized by multiple flexible components that can adopt different conformational states [12]. Crystallographic analysis reveals that the molecule contains four primary torsional degrees of freedom that influence its overall three-dimensional structure [12].

The tricyclic core system maintains a relatively rigid framework, while the cycloheptane ring and piperidine ring demonstrate significant conformational flexibility [12]. The cycloheptane ring can adopt different boat and chair conformations, with ring-flipping occurring at specific carbon centers [12].

Bond Angles and Lengths

Detailed crystallographic studies have provided insights into the specific bond angles and lengths within the loratadine structure [12]. The cycloheptane ring exhibits a twisted boat conformation to minimize steric interactions between hydrogen atoms at specific carbon positions [12].

The piperidine ring adopts a chair conformation with the nitrogen atom positioned either in a forward or backward orientation relative to the tricyclic system [12]. This conformational preference influences the overall molecular geometry and affects intermolecular interactions in the crystal lattice [12].

Preferred Conformations

Loratadine demonstrates conformational polymorphism with distinct preferred conformations observed in different crystal forms [12]. Form I exhibits disorder in the carbamate tail region, with two different conformational states related by rotation around the C-O-C-C torsion angle [12]. These conformers exist in an approximately equal ratio of 0.51:0.49 [12].

Form II shows conformational disorder in the cycloheptane bridge region, with two conformations differing in the positioning of specific carbon atoms [12]. The conformational flexibility results in different intermolecular interactions and packing arrangements within the crystal structure [12].

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization and identification of loratadine. High-resolution one-dimensional proton Nuclear Magnetic Resonance spectroscopy performed at 600 megahertz frequency provides comprehensive structural information about the compound [1] [2] [3]. The experimental conditions typically utilize deuterated methanol or deuterated water as solvents, with sample concentrations of 8.0 millimolar and sample masses of 3.0 milligrams [1] [2]. Temperature control at 25.0 degrees Celsius and pH maintenance at 7.00 ensure reproducible spectral quality, with tetramethylsilane serving as the chemical shift reference standard [1] [2].

Two-dimensional Nuclear Magnetic Resonance techniques, particularly heteronuclear single quantum coherence spectroscopy correlating proton and carbon-13 nuclei, provide detailed connectivity information essential for complete structural elucidation [2]. The experimental data demonstrate excellent spectrum assessment quality, enabling precise assignment of all nuclear environments within the loratadine molecular framework [1] [3]. These Nuclear Magnetic Resonance methodologies have proven invaluable for confirming the tricyclic structure and identifying specific conformational arrangements, particularly regarding the ethyl carbamate functionality and the flexible cycloheptane bridge system.

Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides essential functional group identification and molecular interaction analysis for loratadine characterization. The carbonyl stretching vibration appears at 1703 wavenumbers in the free compound, shifting to 1676 wavenumbers upon inclusion complex formation, indicating significant electronic environment modifications [4] [5] [6]. Carbon-oxygen stretching frequencies demonstrate similar behavior, with the free loratadine exhibiting absorption at 1227 wavenumbers, which shifts to 1235 wavenumbers in complexed forms, representing an upward frequency shift characteristic of coordination interactions [4] [6].

Hydroxyl stretching vibrations in associated systems show frequency shifts from 1646 to 1640 wavenumbers, providing evidence for hydrogen bonding interactions [4] [6]. Aromatic carbon-hydrogen stretching occurs in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching appears at 2800-3000 wavenumbers [5]. These spectroscopic signatures enable differentiation between various solid-state forms and provide quantitative analysis capabilities through curve-fitting methodologies that discriminate individual components in complex mixtures.

Mass Spectrometry

Mass spectrometry analysis of loratadine employs electrospray ionization in positive mode, generating the protonated molecular ion at mass-to-charge ratio 383.17 as the base peak [7] [8] [9] [10]. Primary fragmentation produces a major product ion at mass-to-charge ratio 337.03, representing loss of the ethyl carbamate moiety [7] [8] [9]. Secondary fragmentation pathways yield product ions at mass-to-charge ratios 259.54 and 294.32, providing structural confirmation through characteristic fragmentation patterns [8] [9].

Ion trap and triple quadrupole mass spectrometry systems demonstrate exceptional sensitivity for quantitative analysis, with detection capabilities extending to picogram levels [7] [11] [8] [9]. Collision-induced dissociation experiments with variable collision energies enable detailed fragmentation pathway elucidation, supporting structural confirmation and impurity identification [8] [9] [10]. The hydrochloride salt form exhibits a different ionization pattern with the molecular ion appearing at mass-to-charge ratio 419.34, facilitating salt form identification and quantification [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopic analysis reveals maximum absorption wavelengths at 275-276 nanometers in aqueous medium at neutral pH conditions [13] [14] [15] [16]. Secondary absorption features appear at 246 nanometers under neutral to basic conditions, providing additional spectroscopic identification criteria [17]. Linear dynamic ranges typically span 0.05-9.0 micromolar concentrations with correlation coefficients ranging from 0.9983 to 0.9989, demonstrating excellent quantitative reliability [13] [14] [18].

Detection and quantification limits achieve 0.0705 and 0.213 micrograms per milliliter respectively, utilizing signal-to-noise ratios of 3 and 10 for these determinations [19]. Solvent system optimization using 0.1 normal hydrochloric acid in methanol provides enhanced sensitivity and reproducibility for analytical applications [14] [15]. Molar absorptivity measurements at 466 nanometers yield values of 17,918.92 liters per mole per centimeter, enabling precise quantitative determinations in pharmaceutical formulations [19].

Chromatographic Methods

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most widely employed analytical technique for loratadine separation and quantification. Standard reversed-phase methods utilize octadecylsilane columns with dimensions of 250 × 4.6 millimeters packed with 5-micrometer particles [20] [21] [22] [23] [24]. Mobile phase compositions typically consist of acetonitrile and phosphoric acid in 35:65 volumetric ratios, delivered at flow rates of 1.0 milliliters per minute [20] [21] [22] [23]. Detection wavelengths of 250 nanometers provide optimal sensitivity with retention times of approximately 3.2 minutes [20] [7] [21] [23].

Liquid chromatography-tandem mass spectrometry methods achieve exceptional sensitivity using shorter columns (100 × 3.0 millimeters, 3.5-micrometer particles) with acetonitrile and 0.4% formic acid mobile phases in 8:92 ratios [20] [7] [23] [25]. These methods demonstrate linear ranges from 0.52 to 52.3 nanograms per milliliter with correlation coefficients exceeding 0.994 [20] [7] [21] [24]. Recovery percentages consistently approach 100% with precision values below 10% relative standard deviation [20] [21] [24] [26].

Micellar liquid chromatography utilizing monolithic columns provides rapid analysis with fluorescence detection at excitation wavelength 280 nanometers and emission wavelength 440 nanometers [23] [24] [25]. These methods achieve analysis times below 5 minutes with linear ranges of 20.0-200.0 nanograms per milliliter and detection limits of 15.0 nanograms per milliliter [20] [21] [22] [24]. Recovery percentages exceed 97% with precision below 2% relative standard deviation, making these methods suitable for routine pharmaceutical analysis [20] [21] [24] [25].

Gas Chromatography

Gas chromatographic analysis employs fused-silica capillary columns with nitrogen carrier gas and nitrogen-specific detection systems [27] [28] [29]. Linear ranges extend from 0.1 to 30 nanograms per milliliter with quantification limits of 0.1 nanograms per milliliter [27] [28] [29]. Precision and accuracy parameters both achieve values below 12%, demonstrating acceptable analytical performance [27] [28]. Sample preparation requires liquid-liquid extraction procedures to remove matrix interferences and concentrate analytes [27] [28] [29].

Gas chromatography-mass spectrometry methods utilize capillary columns with helium carrier gas and electron ionization at 70 electron volts energy [30] [27] [28]. These systems provide enhanced specificity through mass spectral identification while maintaining linear ranges of 0.5-50 nanograms per milliliter [27] [28] [29]. Precision and accuracy values below 15% ensure reliable quantitative performance for pharmacokinetic and bioequivalence studies [27] [28]. Organic solvent extraction procedures effectively isolate loratadine from biological matrices prior to chromatographic analysis [27] [28] [29].

Thin-Layer Chromatography

Thin-Layer Chromatography provides rapid screening and preliminary separation capabilities using silica gel stationary phases [20] [31] [32] [33]. Mobile phase systems employing methanol and ammonia in 10:0.15 ratios enable effective compound separation with retention factor values between 0.2 and 0.8 [20] [31] [34]. Densitometric detection at 246 nanometers provides quantification capabilities with linear ranges of 1.25-7.50 micrograms per spot [20] [31] [34].

Advanced salting-out Thin-Layer Chromatography techniques utilize modified silica phases with salt-containing mobile phase systems [31] [34]. These methods achieve simultaneous determination of loratadine and related compounds with linear ranges extending from 100 to 2000 micrograms per milliliter [31] [34]. Detection and quantification limits reach 7.84 and 30.06 micrograms per milliliter respectively, with correlation coefficients of 0.997 and recovery percentages exceeding 95% [31] [34]. Ultraviolet detection at 254 nanometers provides adequate sensitivity for pharmaceutical quality control applications [20] [31] [32] [34].

X-ray Diffraction Analysis

Crystal Structure Determination

X-ray diffraction analysis reveals that loratadine exists in multiple polymorphic forms with distinct crystallographic characteristics. Form I, the thermodynamically stable polymorph, crystallizes in the monoclinic space group C2/c with unit cell parameters of a = 28.302 Å, b = 4.996 Å, c = 29.154 Å, and β = 109.158° [35] [36] [37] [38] [39] [40]. The crystal structure exhibits characteristic diffraction peaks at 2θ values of 13.0°, 15.1°, 16.4°, 21.0°, 24.0°, and 30.5°, providing definitive identification criteria [35] [36] [37] [38] [39] [40].

Form II represents a metastable polymorph that also crystallizes in the C2/c space group but demonstrates different disorder characteristics and enhanced solubility properties [35] [36] [37] [38] [41]. Electron diffraction techniques combined with density functional theory calculations have successfully determined the crystal structure of this metastable form, revealing similar unit cell dimensions but distinct molecular arrangements [35] [36] [37] [38] [41]. The enhanced solubility of Form II makes it pharmaceutically attractive despite its metastable nature.

Polymorphic Forms Identification

Multiple polymorphic forms of loratadine have been identified and characterized through systematic crystallographic analysis. Form B represents a newly discovered polymorph prepared from 20% methanol and 80% water mixtures, exhibiting a unique acicular crystal structure with distinctly different powder diffraction patterns [42] [43] [44]. This form demonstrates higher equilibrium solubility compared to Form A and undergoes thermal conversion to the stable form at 93.9°C [42] [43] [44].

Configurational disorder analysis reveals that Form I exhibits ethyl carbamate tail disorder in an approximately 50:50 ratio, while Form II displays cycloheptane bridge disorder [35] [36] [37] [38]. The amorphous form shows complete disorder and crystallizes at 106.7°C to produce Form B, which subsequently converts to Form A upon further heating [42] [43] [45] [44]. Co-crystalline forms with oxalic acid and succinic acid demonstrate ordered structures with improved solubility characteristics, crystallizing in P21/c space group with six formula units per unit cell and distinctive diffraction patterns at 5.28°, 10.09°, 12.06°, 15.74°, 21.89°, and 28.59° for the oxalic acid co-crystal [46] [47] [48] [49].

Thermal Analysis

Differential Scanning Calorimetry

Differential Scanning Calorimetry analysis reveals that loratadine exhibits a melting point range of 134.43-136°C with a heat of fusion of 81.41 joules per gram [50] [51] [52] [53] [54]. These thermal characteristics provide definitive identification criteria and purity assessment capabilities for pharmaceutical applications. Glass transition temperature measurements demonstrate variability depending on quench-cooling conditions, with rapid cooling rates producing materials with lower physical stability [45] [51].

Crystallization behavior analysis shows that amorphous loratadine undergoes crystallization to Form B at 106.7°C during non-isothermal heating [42] [43] [45] [44]. Polymorphic transformation studies reveal that Form B converts exothermally to Form A at 93.9°C, establishing the relative stability relationships between different solid-state forms [42] [43] [45] [44]. Dynamic fragility measurements and heat capacity determinations provide insight into molecular mobility characteristics in both glassy and crystalline states [45] [51].

Thermogravimetric Analysis

Thermogravimetric Analysis demonstrates that loratadine undergoes thermal decomposition in the 200-400°C temperature range with minimal weight loss below 200°C [50] [52] [53]. Single-step decomposition occurs under nitrogen atmosphere, while air atmosphere produces different decomposition profiles with multiple exothermic events between 170-680°C [50] [52]. Weight loss measurements at 200°C show less than 2.0% mass change, indicating excellent thermal stability under normal pharmaceutical processing conditions [53].

Kinetic analysis using the Flynn-Wall-Ozawa method yields activation energy values of 91 ± 1 kilojoules per mole for the primary decomposition process [50] [52]. These thermal stability parameters provide essential information for pharmaceutical manufacturing processes, storage condition optimization, and shelf-life prediction. Comparative analysis between loratadine and its active metabolite desloratadine reveals similar thermal behavior patterns, supporting their structural relationship and pharmaceutical compatibility [53].

Purity

XLogP3

Tag

Related CAS

Wikipedia

Drug Warnings

Use is not recommended in newborn or premature infants because this age group has an increased susceptibility to anticholinergic side effects, such as central nervous system (CNS) excitation, and an increased tendency toward convulsions. /Antihistamines/

A paradoxical reaction characterized by hyperexcitability may occur in children taking antihistamines. /Antihistamines/

Dizziness, sedation, confusion, and hypotension may be more likely to occur in geriatric patients taking antihistamines. A paradoxical reaction characterized by hyperexcitability may occur in geriatric patients taking antihistamines. Geriatric patients are especially susceptible to the anticholinergic side effects, such as dryness of mouth and urinary retention (especially in males), of the antihistamines. If these side effects occur and continue or are severe, medication should probably be discontinued. /Antihistamines/

For more Drug Warnings (Complete) data for LORATADINE (9 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-lives found in studies in normal adult subjects (n= 54) were 8.4 hours (range= 3 to 20 hours) for loratadine and 28 hours (range= 8.8 to 92 hours) for the major active metabolites (descarboethoxyloratadine).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Interactions

Anticholinergic effects may be potentiated when these medications /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong the intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /of ototoxic medications/ with antihistamines may mask the symptoms of ototoxicity such as tinnitus, dizziness, or vertigo. /Antihistamines/

For more Interactions (Complete) data for LORATADINE (6 total), please visit the HSDB record page.

Dates

Clinical Efficacy of Vitamin D3 Adjuvant Therapy in Allergic Rhinitis: A Randomized Controlled Trial

Xiaoling Liu, Xiaojia Liu, Yu Ren, Hongxin Yang, Xiaolei Sun, Haiyun HuangPMID: 33382385 DOI: 10.22034/iji.2020.84336.1652

Abstract

Vitamin D supplementation has been proven to be effective in the treatment of allergic rhinitis (AR).We conducted the present study to explore the role and efficacy of vitamin D adjuvant therapy for the treatment of inflammation in patients with AR.

Out of 127 patients with potential eligible AR, 60 were randomly assigned into two groups and were finally included in our analysis (n=30 for each intervention). The patients with potential eligible AR were randomly allocated to intervention with desloratadine citrate disodium (DCD, 8.8 mg/day) without and with vitamin D3 nasal drops (1.5х106 IU, once/week) for four weeks. Thirty healthy control subjects were included in our study. We assessed the changes in the serum 25(OH)D, peripheral blood eosinophils, interleukin (IL)-4 levels, and nasal symptoms. Serum 25(OH)D, peripheral blood eosinophils, and IL-4 levels were detected respectively with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a blood detector, and enzyme-linked immunosorbent assay.

Our patients who received vitamin D3 adjuvant therapy had a higher serum 25(OH)D level (47.57 ± 2.83 vs. 31.51 ± 2.95 ng/ml, p=0.000) and lower AR symptoms score (2.07 ± 1.89 vs. 3.37 ± 1.50, p=0.005), serum IL-4 (10.38 ± 3.41 vs. 12.79 ± 5.40 pg/ml, p=0.043), and peripheral blood eosinophils (0.34 ± 0.09 vs. 0.41 ± 0.10 109/l, p=0.003) compared with DCD single treatment. The efficacy rates of DCD with and without vitamin D3 in AR were 97% and 84%, respectively.

Nasal vitamin D3 combined with DCD could improve the clinical symptoms of AR. Vitamin D3 adjunct therapy showed significant effects on inhibiting inflammation in patients with AR. We concluded that vitamin D3 supplementation could be an effective adjuvant therapy in AR patients.

Physicochemical characteristics and

Omar Sarheed, Douha Shouqair, Kvrns Ramesh, Muhammad Amin, Joshua Boateng, Markus DrechslerPMID: 33225838 DOI: 10.4155/tde-2020-0075

Abstract

To prepare loratadine-loaded solid lipid nanoparticles (SLNs) using a modified two-step ultrasound-assisted phase inversion temperature (PIT) process.Loratadine was dissolved in beeswax and Tween 80 was dissolved in water. The two phases were mixed together to prepare a water-in-oil emulsion preconcentrate (w/o) at a PIT of 85°C, followed by gradual water addition at 25°C to trigger nanoparticles formation (o/w). Kinetic stability was investigated. No change in the size was observed within 6 months. Fourier-transform infrared spectroscopy demonstrated stability of the emulsions via molecular structure of water at the interface of the o/w nanoemulsions. SLNs enhanced the

skin permeation of loratadine.

Stable SLNs were successfully prepared by ultrasound-assisted PIT.

[Drug-induced toxidermia in a patient receiving hydroxychloroquine as systemic therapy for primary Gougerot-Sjögren syndrome: a case report]

Ansumana Mohammed Keita, Mouna Zahlane, Laila Benjilali, Lamiaa EssaadouniPMID: 34122710 DOI: 10.11604/pamj.2021.38.283.28478

Abstract

We here report the case of a 41-year-old female patient with maculopapular rash occurring a week after receiving hydroxychloroquine 400 mg for primary Gougerot-Sjögren syndrome with articular involvement. The patient had more than 1-year history of idiopathic minimal glomerular lesion, effectively treated with corticosteroid therapy. Maculopapular rashes resolved after hydroxychloroquine treatment was stopped and the patient was given hydrocortisone and desloratadine. Our case highlights the importance of prescribing low dose hydroxychloroquine in subjects with a history of kidney disease as well as of raising awareness and educating patients about side effects of hydroxychloroquine.A Randomized Study on the Bioequivalence of Desloratadine in Healthy Chinese Subjects and the Association of Different Metabolic Phenotypes With UGT2B10 and CYP2C8 Genotypes

Suping Niu, Yan Li, Wenliang Dong, Lin Xia, Tiantian Shen, Jiaxue Wang, Qian Wang, Tan Zhang, Minjie Zhang, Gang Liu, Danjie Guo, Yi FangPMID: 33109037 DOI: 10.2174/1389200221999201027143903

Abstract

Desloratadine is a drug with a phenotypic polymorphism in metabolism and has been approved for use in many countries to treat allergic diseases. CYP2C8 and UGT2B10 are metabolic enzymes, which may be involved in the metabolism of desloratadine.This study aimed to demonstrate bioequivalence between the test product (desloratadine tablet) and the reference product AERIUS (5mg), both orally administered. And the role of UGT2B10 and CYP2C8 genotypes in healthy Chinese subjects with different Desloratadine metabolic phenotypes was examined.

It was a randomized, open-label, and four-sequence, single-dose crossover study conducted on 56 healthy Chinese subjects. The pharmacokinetics (PK) and safety of the test and reference Desloratadine products were compared. UGT2B10 and CYP2C8 genotypes were determined by the TaqMan assay using genomic DNA. Multiple linear regression was applied to analyze the correlation between genotypes and the metabolic ratio.

The mean serum concentration-time curves of desloratadine and 3-OH-desloratadine were similar between the test product and the reference product. For the PK similarity comparison, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of desloratadine and 3-OH-desloratadine of test and reference product were completely within 80-125%. None of all 56 subjects had serious adverse events. Only 2 subjects were poor-metabolizers in 56 healthy subjects. There was no significant correlation between investigated genotypes of CYP2C8 and UGT2B10 and the metabolic ratio.

The test desloratadine tablet was bioequivalent to the reference product. No direct relationship between CYP2C8 and UGT2B10 genotypes and desloratadine metabolic ratio was identified.

Effects of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation on IgE levels, IL-4, IL-6, IL-13 and IFN-γ expression and treatment of intermittent allergic rhinitis

Yuanyuan Zhang, Wei LiPMID: 33040814 DOI:

Abstract

This experiment was performed to explore the effect of oral desloratadine citrate disodium combined with physiological seawater nasal irrigation in the treatment of intermittent allergic rhinitis and its effect on serum inflammatory factors and peripheral blood Th1 and Th2. For this purpose, 100 patients of intermittent allergic rhinitis admitted to our hospital from January 2018 to January 2020. Randomly divided into a control group (n=50) and an observation group (n=50). The control group was given oral desloratadine citrate disodium. The observation group was given physiological seawater nasal irrigation based on the control group. Both groups were treated for one month. Compare the effect of treatment, symptom and sign scores pre and posttreatment, serum immunoglobulin E (IgE) levels, serum interleukin 4 (IL-4), IL-6, IL-13 and interferon-gamma (IFN-γ) levels, peripheral blood helper T cells 1 (Th1) and Th2 and the recurrence rate of patients after 1 year between two groups. Results showed that after one month of continuous treatment, the total effective rate of the observation group was significantly higher than that of the control group (P <0.05). The symptoms and signs scores and serum IgE levels of the two groups pretreatment (before treatment) were not significantly different (P > 0.05). The symptoms and signs scores and serum IgE levels of the two groups decreased significantly posttreatment (after treatment) (P <0.05), and the observation group was significantly lower than the control group (P <0.05). Pretreatment, the levels of serum inflammatory factors (IL-4, IL-6, IL-13, and IFN-γ) and the ratio of peripheral blood Th1 and Th2 to CD4+T cells were not significantly different (P> 0.05). After one month of continuous treatment, the levels of serum IL-4, IL-6, IL-13, and the ratio of peripheral blood CD4+IL-4+/CD4+ in the observation group and the control group were significantly reduced and the ratio of CD4+IFN-γ+/CD4+ was significantly increased (P <0.05). Compared with the control group, those changes were more obvious in the observation group (P <0.05). The one-year recurrence rate of the observation group was 4% (2/50), which was significantly lower than that of the control group, which was 20% (10/50). There was a statistical difference between the two groups (P <0.05). It was concluded that oral desloratadine citrate disodium combined with physiological seawater nasal irrigation can effectively improve the symptoms and signs of intermittent allergic rhinitis and reduce the recurrence rate. This may be related to balancing T cell responses, promoting systemic Th1 responses and inhibiting Th2 responses, and down-regulating inflammatory response.A novel nasal co-loaded loratadine and sulpiride nanoemulsion with improved downregulation of TNF-α, TGF-β and IL-1 in rabbit models of ovalbumin-induced allergic rhinitis

Soad A Mohamad, Mohamed A Safwat, Mahmoud Elrehany, Sherif A Maher, Ahmed M Badawi, Heba F MansourPMID: 33501873 DOI: 10.1080/10717544.2021.1872741

Abstract

The work aimed to develop a co-loaded loratadine and sulpiride nasal nanoemulsion for allergic rhinitis management.Compatibility studies were conducted adopting differential scanning calorimetry and Fourier transform infrared spectroscopy. Nanoemulsion formulations were prepared using soybean lecithin, olive oil and tween 80. Sodium cholate and glycerol were employed as co-surfactants. Nanoemulsions were assessed for viscosity, pH, droplet size, polydispersity index, zeta potential, electrical conductivity, entrapment,

drug release and corresponding kinetics. Stability of the selected formulation was investigated. The biological effectiveness was evaluated in rabbit models of ovalbumin-induced allergic rhinitis by measuring TNF-α, TGF-β and IL-1.

Compatibility studies revealed absence of drug/drug interactions. Nanoemulsions exhibited > 90% entrapment efficiency. The selected nanoemulsion demonstrated small droplet size (85.2

±

0.2

nm), low PDI (0.35

±

0.0) and appropriate Zeta Potential (-23.3

±

0.2) and stability. It also displayed enhanced in vitro drug release following the Higuashi Diffusion and Baker-Lonsdale models. The mean relative mRNA expression of TNF-α, IL-1 and TGF-β significantly decreased from 9.59

±

1.06, 4.15

±

0.02 and 4.15

±

0.02 to 1.28

±

0.02, 1.93

±

0.06 and 1.56

±

0.02 respectively after treatment with the selected nanoemulsion formulation.

The results reflected a promising potent effect of the combined loratadine and sulpiride nasal nanoemulsion in managing the symptoms of allergic rhinitis.

Testing of the inhibitory effects of loratadine and desloratadine on SARS-CoV-2 spike pseudotyped virus viropexis

Yajing Hou, Shuai Ge, Xiaowei Li, Cheng Wang, Huaizhen He, Langchong HePMID: 33609497 DOI: 10.1016/j.cbi.2021.109420

Abstract

Currently, there is an urgent need to find a treatment for the highly infectious coronavirus disease (COVID-19). However, the development of a new, effective, and safe vaccine or drug often requires years and poses great risks. At this critical stage, there is an advantage in using existing clinically approved drugs to treat COVID-19. In this study, in vitro severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) spike pseudotyped viral infection experiments indicated that histamine Hantagonists loratadine (LOR) and desloratadine (DES) could prevent entry of the pseudotyped virus into ACE2-overexpressing HEK293T cells and showed that DES was more effective. Further binding experiments using cell membrane chromatography and surface plasmon resonance demonstrated that both antagonists could bind to ACE2 and that the binding affinity of DES was much stronger than that of LOR. Molecular docking results elucidated that LOR and DES could bind to ACE2 on the interface of the SARS-CoV-2-binding area. Additionally, DES could form one hydrogen bond with LYS31 but LOR binding relied on non-hydrogen bonds. To our knowledge, this study is the first to demonstrate the inhibitory effect of LOR and DES on SARS-CoV-2 spike pseudotyped virus viropexis by blocking spike protein-ACE2 interaction. This study may provide a new strategy for finding an effective therapeutic option for COVID-19.

Antiallergic drug desloratadine as a selective antagonist of 5HT

Jian Lu, Chuzhao Zhang, Jianlu Lv, Xialin Zhu, Xingwu Jiang, Weiqiang Lu, Yin Lu, Zongxiang Tang, Jiaying Wang, Xu ShenPMID: 33369003 DOI: 10.1111/acel.13286

Abstract

Alzheimer's disease (AD) is a progressively neurodegenerative disease characterized by cognitive deficits and alteration of personality and behavior. As yet, there is no efficient treatment for AD. 5HTreceptor (5HT

R) is a subtype of 5HT

receptor belonging to the serotonin receptor family, and its antagonists have been clinically used as antipsychotics to relieve psychopathy. Here, we discovered that clinically first-line antiallergic drug desloratadine (DLT) functioned as a selective antagonist of 5HT

R and efficiently ameliorated pathology of APP/PS1 mice. The underlying mechanism has been intensively investigated by assay against APP/PS1 mice with selective 5HT

R knockdown in the brain treated by adeno-associated virus (AAV)-ePHP-si-5HT

R. DLT reduced amyloid plaque deposition by promoting microglial Aβ phagocytosis and degradation, and ameliorated innate immune response by polarizing microglia to an anti-inflammatory phenotype. It stimulated autophagy process and repressed neuroinflammation through 5HT

R/cAMP/PKA/CREB/Sirt1 pathway, and activated glucocorticoid receptor (GR) nuclear translocation to upregulate the transcriptions of phagocytic receptors TLR2 and TLR4 in response to microglial phagocytosis stimulation. Together, our work has highly supported that 5HT

R antagonism might be a promising therapeutic strategy for AD and highlighted the potential of DLT in the treatment of this disease.